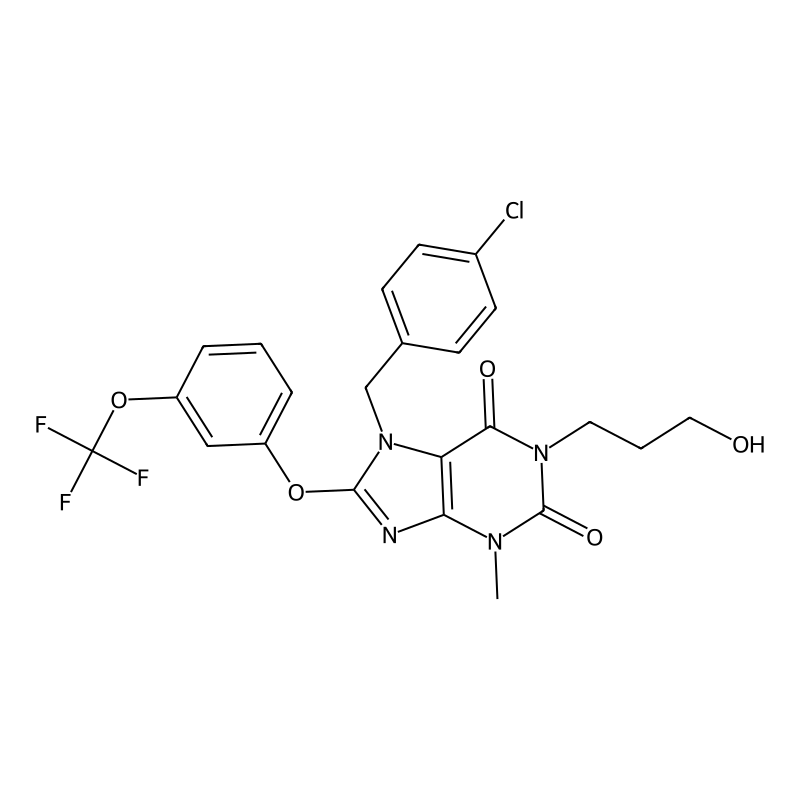Pico-145

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Pico-145, also known as HC-608, is a small molecule with significant applications in scientific research. Its primary function revolves around inhibiting Transient Receptor Potential Canonical (TRPC) channels, specifically TRPC1, TRPC4, and TRPC5. TRPC channels are a group of non-selective cation channels found in various cell types and play a crucial role in numerous physiological processes, including vision, taste, hearing, and smooth muscle contraction [].
Disrupting Cellular Signaling with Pico-145
By inhibiting TRPC channels, Pico-145 disrupts the flow of cations (positively charged ions) into cells. This disruption can alter cellular signaling pathways mediated by TRPC channels, allowing researchers to investigate their specific roles in various biological processes. For instance, studies have employed Pico-145 to explore its effect on:
- Vascular function: TRPC channels are involved in regulating blood flow. Pico-145 can help researchers understand how these channels contribute to vascular tone and blood pressure [].
- Neurotransmission: TRPC channels play a role in the release of neurotransmitters, chemicals that facilitate communication between neurons. Pico-145 can be used to investigate how these channels influence neuronal signaling and potentially neurological disorders [].
- Sensory perception: TRPC channels are expressed in sensory organs like the eye and ear. Pico-145 can aid researchers in studying how these channels contribute to vision, hearing, and other sensory functions [].
Pico-145, also known as Compound 31 or HC-608, is a selective small-molecule inhibitor specifically targeting the Transient Receptor Potential Canonical (TRPC) channels, particularly TRPC4 and TRPC5. Its chemical structure is defined as 7-(4-Chlorobenzyl)-1-(3-hydroxypropyl)-3-methyl-8-(3-(trifluoromethoxy)phenoxy)-3,7-dihydro-1H-purine-2,6-dione. This compound has garnered attention for its potential therapeutic applications due to its ability to modulate ion channel activity, which plays a crucial role in various physiological processes.
- Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its reactivity and biological activity.
- Substitution Reactions: The presence of various functional groups allows for potential substitution reactions that could modify its pharmacological properties.
- Hydrolysis: Interaction with water molecules may lead to the breakdown of certain functional groups within the compound.
These reactions are essential for understanding the stability and reactivity of Pico-145 in biological systems .
Pico-145 exhibits significant biological activity as a potent antagonist of TRPC4 and TRPC5 channels. Key findings include:
- Inhibition of Calcium Influx: Pico-145 effectively inhibits calcium influx mediated by TRPC5 channels, demonstrating competitive antagonism against various agonists such as (−)-englerin A and sphingosine-1-phosphate .
- Impact on Locomotor Activity: In vivo studies indicated that administration of Pico-145 reduces locomotor activity in mice, suggesting a central nervous system effect .
- Potential Therapeutic
The synthesis of Pico-145 involves several key steps:
- Formation of the Purine Core: The initial step typically involves the construction of the 3,7-dihydro-1H-purine scaffold.
- Substituent Introduction: Various substituents such as the 4-chlorobenzyl and trifluoromethoxyphenoxy groups are introduced through nucleophilic substitution reactions.
- Purification: The final product is purified using techniques like chromatography to ensure high purity suitable for biological testing.
The specific methods can vary based on the desired yield and purity levels .
Pico-145 has several notable applications:
- Pharmacological Research: As a potent inhibitor of TRPC channels, it serves as an important tool in pharmacological studies aimed at understanding TRPC channel functions and their roles in various diseases.
- Potential Therapeutics: Due to its ability to modulate ion channel activity, it may have therapeutic implications in treating conditions such as cancer and gastrointestinal disorders .
- Investigative Studies: It is used in experimental models to elucidate the physiological roles of TRPC channels in cellular signaling pathways.
Research indicates that Pico-145 interacts specifically with TRPC4 and TRPC5 channels through distinct binding sites. Key findings include:
- Binding Affinity: Pico-145 exhibits high binding affinity for these channels, with studies showing picomolar IC50 values for inhibiting calcium influx .
- Structural Insights: Cryo-electron microscopy has revealed detailed interactions between Pico-145 and specific residues within the TRPC channel structure, further validating its mechanism of action .
Pico-145 shares structural similarities with several other compounds that also target TRPC channels. Here are some notable examples:
| Compound Name | Structure | Mechanism | Unique Features |
|---|---|---|---|
| AM237 | Xanthine derivative | Partial agonist | Modulates TRPC5 activity but less selective than Pico-145 |
| HC-070 | Another TRPC inhibitor | Non-selective | Broad action across multiple TRPC channels |
| GFB-887 | Selective TRPC5 inhibitor | Antagonist | Focused on kidney-related pathologies |
Pico-145 stands out due to its high selectivity for both TRPC4 and TRPC5 channels, making it a valuable tool for dissecting the specific roles of these channels in various physiological contexts .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Dates
2: Rubaiy HN, Ludlow MJ, Bon RS, Beech DJ. Pico145 - powerful new tool for TRPC1/4/5 channels. Channels (Austin). 2017 Sep 3;11(5):362-364. doi: 10.1080/19336950.2017.1317485. Epub 2017 Apr 11. PubMed PMID: 28399685; PubMed Central PMCID: PMC5626370.
3: Rubaiy HN, Ludlow MJ, Henrot M, Gaunt HJ, Miteva K, Cheung SY, Tanahashi Y, Hamzah N, Musialowski KE, Blythe NM, Appleby HL, Bailey MA, McKeown L, Taylor R, Foster R, Waldmann H, Nussbaumer P, Christmann M, Bon RS, Muraki K, Beech DJ. Picomolar, selective, and subtype-specific small-molecule inhibition of TRPC1/4/5 channels. J Biol Chem. 2017 May 19;292(20):8158-8173. doi: 10.1074/jbc.M116.773556. Epub 2017 Mar 21. PubMed PMID: 28325835; PubMed Central PMCID: PMC5437225.








